3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol
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Overview
Description
3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol is an organic compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a benzene ring fused to a pyran ring This compound is characterized by the presence of a thiol group (-SH) attached to the fourth carbon of the pyran ring, and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one, the thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can produce alcohols.
Scientific Research Applications
3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but lacks the thiol group.
3,4-dihydro-2H-1-benzopyran: Lacks both the methyl and thiol groups.
2H-1-benzopyran-2-one: Contains a carbonyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12OS |
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Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C10H12OS/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,10,12H,6H2,1H3 |
InChI Key |
ZEPVIQHJODWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC=C2C1S |
Origin of Product |
United States |
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